molecular formula C6H13NO2 B12415169 6-Aminohexanoic Acid-d6

6-Aminohexanoic Acid-d6

Cat. No.: B12415169
M. Wt: 137.21 g/mol
InChI Key: SLXKOJJOQWFEFD-NMFSSPJFSA-N
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Description

6-Aminocaproic acid-d6, also known as deuterium-labeled 6-Aminocaproic acid, is a stable isotope-labeled compound. It is a derivative of 6-Aminocaproic acid, a monoamino carboxylic acid. The deuterium labeling is used to study the pharmacokinetic and metabolic profiles of drugs, as it can affect the behavior of the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminocaproic acid-d6 can be synthesized through the deuteration of 6-Aminocaproic acid. One common method involves the use of deuterated reagents in the synthesis process. For example, the deuteration can be achieved by using deuterium gas or deuterated solvents in the presence of a catalyst .

Industrial Production Methods

Industrial production of 6-Aminocaproic acid-d6 typically involves the hydrolysis of caprolactam in the presence of deuterated water and a base such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrolysis and high yield .

Chemical Reactions Analysis

Types of Reactions

6-Aminocaproic acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Aminocaproic acid-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.

    Biology: Used in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Used in the development of antifibrinolytic agents to study their pharmacokinetics and metabolism.

    Industry: Used in the production of nylon-6 and other polymers as a precursor

Mechanism of Action

6-Aminocaproic acid-d6 exerts its effects by inhibiting the activation of plasminogen to plasmin, thereby reducing fibrinolysis. It binds reversibly to the kringle domain of plasminogen, blocking its binding to fibrin and preventing its activation to plasmin. This results in reduced clot lysis and decreased bleeding .

Comparison with Similar Compounds

Similar Compounds

    6-Aminocaproic acid: The non-deuterated form of 6-Aminocaproic acid-d6.

    1,6-Hexamethylenediamine: Another precursor used in the production of nylon-6.

    Adipic acid: Used in the production of nylon-6,6.

Uniqueness

6-Aminocaproic acid-d6 is unique due to its deuterium labeling, which allows for detailed studies of its pharmacokinetic and metabolic profiles. This labeling provides insights into the behavior of the compound in biological systems, which is not possible with non-labeled compounds .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

137.21 g/mol

IUPAC Name

6-amino-3,3,4,4,5,5-hexadeuteriohexanoic acid

InChI

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2

InChI Key

SLXKOJJOQWFEFD-NMFSSPJFSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])C([2H])([2H])CN

Canonical SMILES

C(CCC(=O)O)CCN

Origin of Product

United States

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